molecular formula C14H13NO3 B14700559 4-[(4-methoxyphenyl)amino]benzoic Acid CAS No. 23105-37-5

4-[(4-methoxyphenyl)amino]benzoic Acid

Cat. No.: B14700559
CAS No.: 23105-37-5
M. Wt: 243.26 g/mol
InChI Key: BIARCVIEBIHXON-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)amino]benzoic Acid: is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a benzoic acid moiety substituted with a 4-methoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxyphenyl)amino]benzoic Acid typically involves the reaction of 4-methoxyaniline with 4-iodobenzoic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-methoxyphenyl)amino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(4-methoxyphenyl)amino]benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes, including apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

    Para-aminobenzoic Acid (PABA): Similar in structure but lacks the methoxy group.

    4-Methoxybenzoic Acid: Similar but does not have the amino group.

    4-Aminobenzoic Acid: Similar but lacks the methoxy group.

Uniqueness: 4-[(4-methoxyphenyl)amino]benzoic Acid is unique due to the presence of both the methoxy and amino groups on the aromatic ring

Properties

CAS No.

23105-37-5

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-(4-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H13NO3/c1-18-13-8-6-12(7-9-13)15-11-4-2-10(3-5-11)14(16)17/h2-9,15H,1H3,(H,16,17)

InChI Key

BIARCVIEBIHXON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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